molecular formula C21H24O8 B13069351 Fraxiresinol

Fraxiresinol

Cat. No.: B13069351
M. Wt: 404.4 g/mol
InChI Key: IIWORNRJBHZPOA-PJBPFLDMSA-N
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Description

Fraxiresinol is a naturally occurring lignan, a type of polyphenolic compound, found in various plants. It is known for its potential health benefits and bioactive properties. This compound is often studied for its antioxidant, anti-inflammatory, and anticancer activities.

Chemical Reactions Analysis

Types of Reactions

Fraxiresinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Fraxiresinol has a wide range of scientific research applications:

Mechanism of Action

Fraxiresinol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can modulate the activity of key enzymes such as α-glucosidase and α-amylase, which are involved in glucose metabolism . Additionally, this compound can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Fraxiresinol is unique among lignans due to its specific structural features and bioactive properties. Similar compounds include:

This compound stands out due to its higher potency in certain bioactivities and its presence in specific plant sources.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1

InChI Key

IIWORNRJBHZPOA-PJBPFLDMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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